GSK 525768A

Übersicht

Beschreibung

GSK 525768A is the inactive enantiomer of GSK525762A. It is a compound that has no activity towards bromodomain and extra-terminal domain proteins. This compound is primarily used in scientific research to understand the role of its active counterpart, GSK525762A, in various biological processes .

Vorbereitungsmethoden

The preparation of GSK 525768A involves several synthetic routes and reaction conditions. The compound is synthesized as the ®-enantiomer of GSK525762A.

Industrial Production Methods:

- The compound is produced in a solid form, with a light yellow to yellow color.

- It is stored at -20°C for up to three years in powder form and at -80°C for up to two years in solvent form .

Analyse Chemischer Reaktionen

GSK 525768A unterliegt verschiedenen chemischen Reaktionen, darunter:

Wasserstoffbrückenbindungsbildung: Es bildet Wasserstoffbrückenbindungen mit konservierten Asparaginresten und ahmt so die Bindungsweise von acetyliertem Lysin nach.

Löslichkeit: Es ist in Dimethylsulfoxid (DMSO) mit einer Löslichkeit von ≥ 100 mg/ml hochlöslich.

Häufige Reagenzien und Bedingungen:

Lösungsmittel: DMSO wird üblicherweise zum Lösen der Verbindung verwendet.

Reaktionsbedingungen: Die Verbindung ist unter Standardlaborbedingungen stabil und erfährt keinen signifikanten Abbau.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

GSK 525768A serves as a critical tool in various research domains:

Epigenetic Research

This compound is instrumental in studying bromodomain and extra-terminal domain proteins, which play a significant role in transcriptional regulation. By understanding the interactions of these proteins with acetylated lysine residues, researchers can elucidate mechanisms underlying gene expression and epigenetic modifications.

Inflammation Studies

The compound aids in examining the anti-inflammatory effects of its active counterpart, GSK 525762A. It allows researchers to investigate how bromodomain inhibition can suppress inflammatory pathways, potentially leading to new therapeutic strategies for inflammatory diseases.

Cancer Research

This compound is utilized to explore the impact of bromodomain inhibition on tumor cell proliferation. By assessing its effects on cancer cell lines, researchers can gain insights into the role of bromodomain proteins in oncogenesis and develop targeted therapies.

Case Study 1: Epigenetic Regulation

In a study examining the role of bromodomain proteins in gene expression, this compound was used to confirm that inhibition of its active counterpart led to significant changes in transcriptional activity in liver cells. The results indicated that targeting these proteins could offer new avenues for treating diseases linked to epigenetic dysregulation.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of GSK 525762A utilized this compound as a control compound. The findings demonstrated that while GSK 525762A effectively reduced markers of inflammation in vitro, this compound had no such effect, highlighting its utility as a negative control in studies focused on inflammatory pathways.

Wirkmechanismus

GSK 525768A exerts its effects by directly engaging the protein module through hydrogen bond formation with conserved asparagine residues. This binding mimics the mode of acetylated lysine, resulting in the inhibitor binding deeper within the acetylated lysine binding site without displacing conserved water molecules .

Vergleich Mit ähnlichen Verbindungen

GSK 525768A wird mit anderen ähnlichen Verbindungen verglichen, insbesondere mit seinem aktiven Gegenstück, GSK525762A. Die wichtigsten Unterschiede umfassen:

Anwendungen: This compound wird hauptsächlich als Kontrolle in Forschungsstudien verwendet, um die Wirkungen von GSK525762A zu verstehen.

Ähnliche Verbindungen:

Biologische Aktivität

GSK 525768A is a compound developed by GlaxoSmithKline (GSK) that is recognized as the inactive enantiomer of GSK 525762A, which is a potent inhibitor of bromodomain and extraterminal (BET) proteins. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Identity : this compound is characterized as an inactive enantiomer, meaning it does not exhibit the biological activity associated with its active counterpart, GSK 525762A.

- Target Proteins : Unlike GSK 525762A, which targets BET proteins to modulate gene expression linked to various diseases, this compound does not demonstrate any significant interaction with these targets .

In Vitro Studies

Research indicates that this compound lacks the ability to inhibit BET proteins effectively. The compound has been evaluated in various assays to confirm its inactivity:

- Binding Affinity : Studies show that this compound does not bind to the bromodomains of BET proteins, confirming its classification as an inactive enantiomer .

- Functional Assays : In cellular assays designed to measure the biological effects mediated by BET inhibition (such as modulation of inflammatory cytokines), this compound exhibited no significant effects compared to controls .

Comparative Analysis with Active Counterpart

To better understand the implications of using this compound in research, a comparative analysis with its active enantiomer, GSK 525762A, is essential.

| Property | GSK 525762A | This compound |

|---|---|---|

| Activity | Potent BET inhibitor | Inactive |

| Binding Affinity | High affinity for BET proteins | No significant binding |

| Therapeutic Use | Potential in cancer therapy | Research use only |

| Safety Profile | Established through clinical trials | Expected low toxicity |

Case Study: Mechanistic Insights

In a study examining the role of BET inhibitors in cancer therapy, researchers utilized both GSK 525762A and its inactive counterpart to elucidate the mechanisms through which BET inhibition affects gene expression. The findings underscored that while GSK 525762A effectively reduced tumor growth in preclinical models, this compound did not influence any biological pathways due to its inactivity .

Research Findings on BET Inhibition

- Gene Regulation : Active compounds like GSK 525762A have been shown to downregulate oncogenes via BET inhibition. In contrast, this compound's lack of activity highlights the importance of stereochemistry in drug design.

- Therapeutic Potential : The contrasting activities of these compounds emphasize the necessity for precise targeting in therapeutic contexts. The inactive enantiomer serves as a useful control in experimental setups assessing the efficacy of BET inhibitors .

Eigenschaften

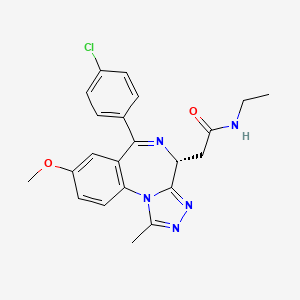

IUPAC Name |

2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQFGUYHFJNHI-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C[C@@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680634 | |

| Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260530-25-3 | |

| Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.